molecular formula C15H11BrFN3OS B3616907 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide

Katalognummer B3616907
Molekulargewicht: 380.2 g/mol
InChI-Schlüssel: YBQPOCHOWUHLTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide, also known as BIFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIFT is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway.

Wirkmechanismus

2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide works by binding to the ATP-binding pocket of B-Raf, preventing its activation and downstream signaling through the MAPK/ERK pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting B-Raf, this compound can block the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo, with IC50 values in the low micromolar range. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide is its high potency and specificity for B-Raf, making it a valuable tool for studying the MAPK/ERK pathway and its role in cancer. This compound has also been shown to have low toxicity in normal cells, making it suitable for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of this compound may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective B-Raf inhibitors, which could enhance the efficacy of cancer therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, the combination of this compound with other cancer drugs, such as immunotherapies, could enhance their efficacy and improve patient outcomes.

Wissenschaftliche Forschungsanwendungen

2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein kinase B-Raf, which is targeted by this compound, is frequently mutated in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use in combination therapy with other cancer drugs, such as MEK inhibitors, to enhance their efficacy.

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3OS/c16-9-5-6-11(10(17)7-9)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQPOCHOWUHLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.